2,6-Naphthalenedisulfonyl chloride
Overview
Description
2,6-Naphthalenedisulfonyl chloride is an organic compound with the molecular formula C10H6Cl2O4S2 and a molecular weight of 325.19 g/mol . It is a derivative of naphthalene, characterized by the presence of two sulfonyl chloride groups attached to the 2 and 6 positions of the naphthalene ring. This compound is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Naphthalenedisulfonyl chloride can be synthesized from naphthalene-2,6-disulfonic acid. The synthesis involves the chlorination of naphthalene-2,6-disulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction typically proceeds as follows:
C10H6(SO3H)2+2SOCl2→C10H6(SO2Cl)2+2HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Naphthalenedisulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form naphthalene-2,6-disulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Scientific Research Applications
2,6-Naphthalenedisulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing sulfonyl chloride groups into organic molecules.
Proteomics Research: Employed in the modification of proteins and peptides for analytical studies.
Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,6-naphthalenedisulfonyl chloride involves the electrophilic attack of the sulfonyl chloride groups on nucleophilic sites in target molecules. This reaction forms covalent bonds, resulting in the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets include amines, alcohols, and thiols, which are common nucleophiles in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonyl chloride
- 2,7-Naphthalenedisulfonyl chloride
- 1,8-Naphthalenedisulfonyl chloride
Uniqueness
2,6-Naphthalenedisulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride groups at the 2 and 6 positions of the naphthalene ring. This positioning influences its reactivity and the types of derivatives it can form, making it distinct from other naphthalenedisulfonyl chloride isomers .
Properties
IUPAC Name |
naphthalene-2,6-disulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-5-10(18(12,15)16)4-2-8(7)6-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLHHUICIOEESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342372 | |
Record name | Naphthalene-2,6-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13827-62-8 | |
Record name | Naphthalene-2,6-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-NAPHTHALENEDISULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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